Cas no 1225-64-5 (10H-Phenothiazine-10-propanamine,2-chloro-N-methyl-)
10H-Phenothiazine-10-propanamine,2-chloro-N-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 10H-Phenothiazine-10-propanamine,2-chloro-N-methyl-
- 3-(2-chlorophenothiazin-10-yl)-N-methylpropan-1-amine
- CHLORPROMAZINE N-DESMETHYL
- norchlorpromazine
- 3-(2-chloro-10H-phenothiazin-10-yl)-N-methylpropan-1-amine
- N-Desmethylchlorpromazine
- N-Monodesmethylchlorpromazine
- Desmethylchlorpromazine
- Desmethylchloropromazine
- CHEMBL825
- BA-2837
- NOR1-CHLORPROMAZINE
- UNII-O1G7LW1I5H
- MONODESMETHYLCHLORPROMAZINE
- Chlorpromazine-M norl
- Chlorpromazine impurity D
- CHLORPROMAZINE HYDROCHLORIDE IMPURITY D [EP IMPURITY]
- YHFXGBOUSIKGMZ-UHFFFAOYSA-N
- CHEBI:125597
- 3-(2-chlorophenothiazin-10-yl)-N-methyl-propan-1-amine
- 10H-Phenothiazine-10-propanamine, 2-chloro-N-methyl-
- A899014
- Demonomethylchlorpromazine
- DTXSID50153631
- NS00115949
- NOR1-CPZ
- O1G7LW1I5H
- BRD-K58901278-001-01-8
- NOR1CHLORPROMAZINE
- Demethylchlorpromazine
- BDBM50408489
- 1225-64-5
- Q27216212
-
- Inchi: 1S/C16H17ClN2S/c1-18-9-4-10-19-13-5-2-3-6-15(13)20-16-8-7-12(17)11-14(16)19/h2-3,5-8,11,18H,4,9-10H2,1H3
- InChI Key: YHFXGBOUSIKGMZ-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)N(C1C=CC=CC=1S2)CCCNC
Computed Properties
- Exact Mass: 304.08031
- Monoisotopic Mass: 304.08
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 315
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 40.6A^2
Experimental Properties
- Density: 1.229
- Boiling Point: 458.2°Cat760mmHg
- Flash Point: 230.9°C
- Refractive Index: 1.627
- PSA: 15.27
10H-Phenothiazine-10-propanamine,2-chloro-N-methyl- Security Information
- Hazardous Material transportation number:NONH for all modes of transport
10H-Phenothiazine-10-propanamine,2-chloro-N-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0000479 |
10H-Phenothiazine-10-propanamine,2-chloro-N-methyl- |
1225-64-5 | European Pharmacopoeia (EP) Reference Standard | ¥2654.27 | 2022-02-23 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0000479 |
1225-64-5 | ¥1556.7 | 2023-01-13 | ||||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0000479-15mg |
10H-Phenothiazine-10-propanamine,2-chloro-N-methyl- |
1225-64-5 | 15mg |
¥1606.86 | 2024-12-26 |
10H-Phenothiazine-10-propanamine,2-chloro-N-methyl- Related Literature
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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2. Diterpenoids
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on 10H-Phenothiazine-10-propanamine,2-chloro-N-methyl-
Introduction to 10H-Phenothiazine-10-propanamine,2-chloro-N-methyl- (CAS No: 1225-64-5)
10H-Phenothiazine-10-propanamine,2-chloro-N-methyl- (CAS No: 1225-64-5) is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention from researchers worldwide. This compound belongs to the phenothiazine class, which is well-known for its diverse biological activities and therapeutic applications. The molecular structure of 10H-Phenothiazine-10-propanamine,2-chloro-N-methyl- incorporates a phenothiazine core substituted with a propylamine group at the 10-position and a chloro group at the 2-position, further modified by an N-methyl group. Such modifications enhance its pharmacological properties, making it a valuable scaffold for drug discovery and development.
The phenothiazine scaffold is renowned for its broad spectrum of biological activities, including antipsychotic, antihistaminic, antiemetic, and antimicrobial properties. The presence of the propylamine group in 10H-Phenothiazine-10-propanamine,2-chloro-N-methyl- contributes to its potential as an intermediate in synthesizing more complex derivatives with enhanced pharmacological effects. The chloro and N-methyl substituents further modulate the compound's reactivity and binding affinity to biological targets, making it a versatile molecule for medicinal chemistry investigations.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of 10H-Phenothiazine-10-propanamine,2-chloro-N-methyl- with various biological targets. These studies have highlighted its potential as a lead compound in developing novel therapeutic agents. For instance, computational simulations have shown that this compound can interact with enzymes and receptors involved in neurodegenerative diseases, such as Alzheimer's and Parkinson's. This insight has spurred interest in exploring its pharmacological potential further.
In vitro studies have demonstrated that 10H-Phenothiazine-10-propanamine,2-chloro-N-methyl- exhibits promising antimicrobial properties against certain bacterial strains. The phenothiazine core is known to disrupt bacterial cell membranes, leading to cell lysis and death. The additional substituents in this compound may enhance its ability to interact with bacterial enzymes and metabolic pathways, providing a novel approach to combating antibiotic-resistant bacteria.
The synthesis of 10H-Phenothiazine-10-propanamine,2-chloro-N-methyl- involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity. Techniques such as catalytic hydrogenation and nucleophilic substitution reactions are commonly used in the preparation of this compound. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the accurate characterization of the final product.
One of the most intriguing aspects of 10H-Phenothiazine-10-propanamine,2-chloro-N-methyl- is its potential application in designing kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in various diseases, including cancer. Researchers have hypothesized that the structural features of this compound can be tailored to develop potent inhibitors targeting specific kinases. Preliminary experiments have shown encouraging results in inhibiting certain kinase activities, suggesting its utility as a starting point for developing novel anticancer agents.
The role of 10H-Phenothiazine-10-propanamine,2-chloro-N-methyl- in drug development is further underscored by its potential as a prodrug. Prodrugs are inactive precursors that are metabolically converted into active drugs within the body. The structural versatility of this compound allows for modifications that can enhance its bioavailability and metabolic stability. By designing prodrugs based on this scaffold, researchers aim to improve drug delivery systems and achieve more effective therapeutic outcomes.
Recent clinical trials have explored the use of phenothiazine derivatives in treating neurological disorders. While these trials have not yet focused on 10H-Phenothiazine-10-propanamine,2-chloro-N-methyl-, the findings from related compounds provide a strong foundation for future investigations. The ability of phenothiazines to modulate neurotransmitter activity makes them promising candidates for managing conditions such as epilepsy and chronic pain syndromes. Further research is needed to fully elucidate the therapeutic potential of this specific derivative.
The environmental impact of synthesizing and using 10H-Phenothiazine-10-propanamine,2-chloro-N-methyl- is also an important consideration. Green chemistry principles are being increasingly adopted in pharmaceutical synthesis to minimize waste and reduce energy consumption. Researchers are exploring sustainable methods for producing this compound while maintaining high yields and purity standards. These efforts align with global initiatives aimed at promoting environmentally responsible chemical manufacturing practices.
In conclusion,10H-Phenothiazine-10-propanamine,2-chloro-N-methyl-* (CAS No: 1225-64-5) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and diverse biological activities. Its potential applications in drug development span across multiple therapeutic areas, including neurology, oncology, and antimicrobial treatments. Continued research into this compound will likely uncover new insights into its pharmacological properties and contribute to the development of next-generation therapeutic agents.
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